molecular formula C6H11NO B2574745 2-Ethoxybutanenitrile CAS No. 87271-68-9

2-Ethoxybutanenitrile

Cat. No.: B2574745
CAS No.: 87271-68-9
M. Wt: 113.16
InChI Key: GHMJXRLUKUMGSQ-UHFFFAOYSA-N
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Description

2-Ethoxybutanenitrile: is an organic compound with the molecular formula C6H11NO . It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a butane chain with an ethoxy group (-OCH2CH3) substituent. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxybutanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the reaction of butyl halides with sodium cyanide in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Grignard Reaction: Grignard reagents (RMgX) in anhydrous conditions.

Major Products Formed:

    Hydrolysis: Carboxylic acids.

    Reduction: Primary amines.

    Grignard Reaction: Ketones.

Mechanism of Action

The mechanism of action of 2-ethoxybutanenitrile involves its reactivity as a nitrile compound. The nitrile group can participate in various chemical reactions, such as nucleophilic addition and reduction. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming amines or carboxylic acids through reduction or hydrolysis, respectively .

Comparison with Similar Compounds

    Butanenitrile: Similar structure but lacks the ethoxy group.

    Ethanenitrile (Acetonitrile): A simpler nitrile with a shorter carbon chain.

    Propionitrile: Another nitrile with a different alkyl group.

Uniqueness: 2-Ethoxybutanenitrile is unique due to the presence of the ethoxy group, which can influence its reactivity and applications compared to other nitriles. This structural feature can affect its solubility, boiling point, and chemical behavior in various reactions .

Properties

IUPAC Name

2-ethoxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-6(5-7)8-4-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMJXRLUKUMGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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